Bienvenue dans la boutique en ligne BenchChem!

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate

Regiochemistry Medicinal chemistry Lead optimization

Sourcing this specific benzotriazinone is scientifically critical. Its para-methyl benzoate ester is a design-dependent molecular recognition feature essential for Src-family kinase SAR and GPR139 agonist profiling, as opposed to generic or meta-substituted analogs. The methyl ester provides a synthetic handle for acid conversion and bioconjugation, while the butanamido linker offers a defined geometry for receptor probing. Procuring this irreplaceable scaffold ensures experimental reproducibility and a unique entry into novel IP space.

Molecular Formula C19H18N4O4
Molecular Weight 366.377
CAS No. 880812-06-6
Cat. No. B2908962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate
CAS880812-06-6
Molecular FormulaC19H18N4O4
Molecular Weight366.377
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24)
InChIKeyJBYZXWDDPGCMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate (CAS 880812-06-6): Structural and Procurement Profile


Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate (CAS 880812-06-6) is a synthetic small molecule (MW 366.4, C₁₉H₁₈N₄O₄) featuring a 1,2,3-benzotriazin-4-one core connected via a butanamido linker to a para-substituted methyl benzoate moiety . It belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class, a scaffold associated with diverse pharmacological activities including kinase inhibition, GPR139 modulation, and antimicrobial effects [1]. The compound is primarily utilized as a research intermediate and chemical probe in medicinal chemistry and chemical biology.

Why Regiochemistry and Ester Substituents Prevent Simple Substitution of Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate


Substituting methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate with a generic benzotriazinone is not scientifically defensible. The precise regiochemistry of the benzoate ester attachment (para vs. meta) and the nature of the ester (methyl vs. ethyl) are critical determinants of molecular recognition, crystallinity, and downstream derivatization potential [1]. Even structurally conservative changes, such as shifting the ester from the para to the meta position or extending the alkyl chain from methyl to ethyl, can alter hydrogen-bonding networks, metabolic stability, and binding poses within target binding sites — factors that directly impact experimental reproducibility and lead optimization trajectories.

Quantitative Comparative Evidence for Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate (CAS 880812-06-6)


Para-Substituted Methyl Ester vs. Meta-Substituted Ethyl Ester Analogue: Regiochemical and Steric Differentiation

The target compound bears a para-substituted methyl benzoate, whereas the closest commercially catalogued analogue, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate (CAS 881219-79-0), is meta-substituted and carries an ethyl ester . This divergent regiochemistry alters the spatial orientation of the ester carbonyl, influencing hydrogen-bond acceptor geometry, molecular shape, and dipole moment. In crystallographic studies of related benzotriazinone-alkane series, subtle conformational changes driven by linker geometry significantly affect crystal packing and intermolecular interactions [1].

Regiochemistry Medicinal chemistry Lead optimization

Benzoate Ester vs. Benzodioxin Amide Tail: Divergent Pharmacophore Architecture

A closely related congener, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-23-7), replaces the methyl benzoate tail with a 1,4-benzodioxin-6-yl group [1]. While the two compounds share identical molecular formula (C₁₉H₁₈N₄O₄) and molecular weight (366.4 g/mol), they differ in the H-bond donor/acceptor count and electronic character of the terminal aryl group. The target compound's methyl ester provides a hydrolytically labile handle for prodrug strategies or further derivatization, whereas the benzodioxin analogue lacks this functionality and presents a distinct hydrogen-bonding pharmacophore [2].

Pharmacophore design Chemical biology Probe development

Benzotriazinone Scaffold: Class-Level Denitrogenative Reactivity Advantage for Chemical Biology Applications

The 1,2,3-benzotriazin-4-one core undergoes denitrogenative oxidative addition with low-valent transition metals (Ni, Pd), extruding N₂ to generate reactive aza-metalacycle intermediates that participate in annulation and cross-coupling reactions [1]. This class-level reactivity is retained irrespective of the N3-substituent (including the butanamido linker present in the target compound) and is not shared by structurally similar quinazolinones, phthalazinones, or simple benzamides. The benzotriazinone scaffold thus serves as a versatile synthon for late-stage diversification, enabling the construction of complex N-heterocycles and ortho-functionalized benzamides.

Bioorthogonal chemistry Chemical probes Denitrogenative coupling

Benzotriazinone Scaffold vs. Non-Benzotriazinone Heterocycles: Broad-Spectrum Biological Activity Profile

The 1,2,3-benzotriazin-4-one scaffold has demonstrated activity across multiple target classes, including kinases (Src family inhibition) [1], GPR139 (agonism for CNS disorders) [2], and antimicrobial targets (E. coli Fab-H inhibition) [3]. This polypharmacology, while requiring careful interpretation, makes the scaffold a privileged starting point for phenotypic screening. In the HepG2 liver carcinoma model, certain benzotriazinone derivatives exhibited IC₅₀ values as low as 6.5 μM, approaching the potency of doxorubicin (IC₅₀ 2.06 μM) [3]. The target compound, with its para-methyl benzoate tail, occupies a distinct region of chemical space within this scaffold family, offering a differentiated vector for exploration not covered by published analogues.

Kinase inhibition GPR139 agonism Antimicrobial screening

Purity Specification: 95% Baseline Consistent with Closest Commercial Analogue

The target compound is commercially supplied at 95% purity , matching the purity specification of its closest commercially catalogued analogue, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate (also 95%) . This consistency in purity specification across the compound series ensures that observed differences in biological or chemical behavior are attributable to structural variation rather than differential impurity profiles.

Quality control Procurement specification Reproducibility

Optimal Research and Procurement Scenarios for Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate (CAS 880812-06-6)


Kinase Inhibitor Lead Optimization Requiring Para-Substituted Benzoate Vector

For medicinal chemistry programs targeting Src-family or other kinases where the benzotriazinone is a recognized pharmacophore, this compound provides the para-methyl benzoate vector essential for exploring a specific region of the ATP-binding pocket or allosteric site. The para-substitution pattern offers a distinct trajectory compared to the meta-substituted ethyl ester analogue (CAS 881219-79-0), enabling SAR studies that probe the steric and electronic tolerance at this position . The methyl ester further provides a synthetic handle for hydrolysis to the carboxylic acid for salt formation or further amide coupling.

Chemical Biology Probe Development Leveraging Denitrogenative Reactivity

The benzotriazinone core's ability to undergo metal-catalyzed denitrogenative cross-coupling makes this compound a versatile precursor for synthesizing ortho-functionalized benzamide probes [1]. The methyl ester tail remains intact during these transformations, enabling subsequent bioconjugation or affinity tagging. This reactivity profile is unique to the 1,2,3-benzotriazin-4-one class and is not shared by quinazolinone or phthalazinone scaffolds, making this compound a strategic procurement choice for chemical biology laboratories developing novel probe architectures.

GPR139 Agonist SAR Expansion with Defined Linker and Aryl Tail Geometry

Given the established role of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as GPR139 agonists for CNS indications, this compound occupies an underexplored region of the patent SAR landscape [2]. The butanamido linker length (four methylene units) and the para-methyl benzoate tail offer a defined geometry for probing receptor complementarity. Procurement of this specific analogue, rather than the benzodioxin or meta-ester variants, enables direct testing of the hypothesis that para-substituted benzoate esters enhance GPR139 binding affinity or functional selectivity.

Anticancer Phenotypic Screening with a Structurally Distinct Benzotriazinone Probe

In phenotypic screening cascades against liver carcinoma (HepG2) or other cancer cell lines, the benzotriazinone class has demonstrated promising cytotoxicity with IC₅₀ values in the low micromolar range [3]. This compound, with its unique para-methyl benzoate substitution not represented among published active analogues, provides an orthogonal chemical starting point for hit expansion. Its structural divergence from previously characterized benzotriazinones increases the probability of identifying novel structure-activity relationships and intellectual property space.

Quote Request

Request a Quote for methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.